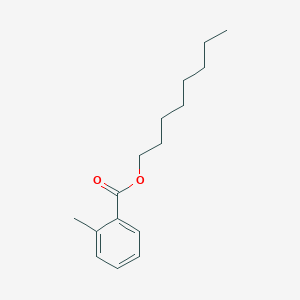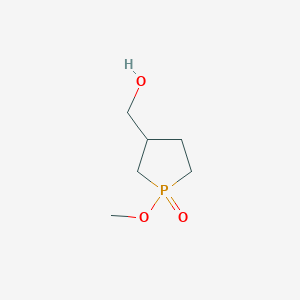
3-(Hydroxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one is a phosphorus-containing heterocyclic compound. It is characterized by the presence of a phospholane ring, which is a five-membered ring containing one phosphorus atom. The compound also features hydroxymethyl and methoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one typically involves the reaction of a suitable phospholane precursor with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a phospholane derivative with a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one.
Reduction: Formation of 3-(Hydroxymethyl)-1-hydroxy-1lambda~5~-phospholan-1-one.
Substitution: Formation of various substituted phospholane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use as a precursor for the development of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical for various cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furan-2-carbaldehyde: A furan derivative with similar hydroxymethyl functionality.
3-(Hydroxymethyl)-1-hydroxy-1lambda~5~-phospholan-1-one: A reduced form of the compound with a hydroxyl group instead of a methoxy group.
5-(Hydroxymethyl)-2-furaldehyde: Another furan derivative with hydroxymethyl functionality.
Uniqueness
3-(Hydroxymethyl)-1-methoxy-1lambda~5~-phospholan-1-one is unique due to the presence of both hydroxymethyl and methoxy groups on a phospholane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
195323-08-1 |
|---|---|
Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
(1-methoxy-1-oxo-1λ5-phospholan-3-yl)methanol |
InChI |
InChI=1S/C6H13O3P/c1-9-10(8)3-2-6(4-7)5-10/h6-7H,2-5H2,1H3 |
InChI Key |
DNNFUGAKIUBSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COP1(=O)CCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

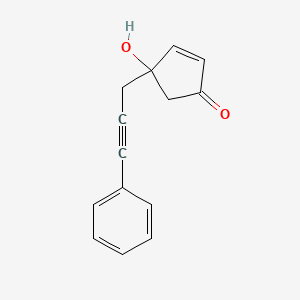
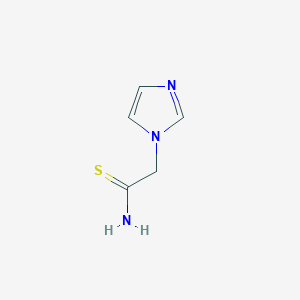
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
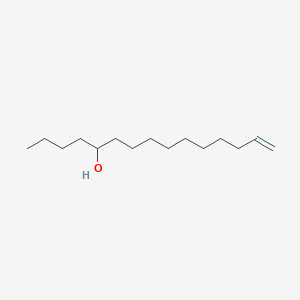
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
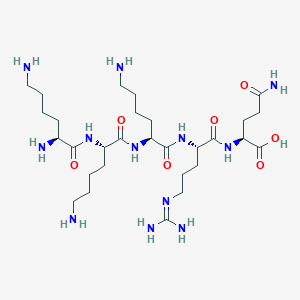
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
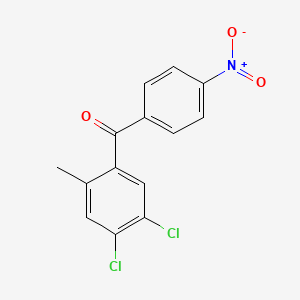
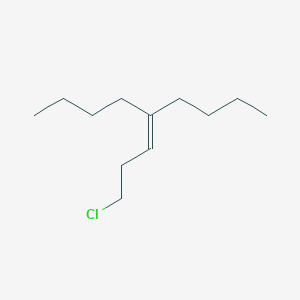

![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
